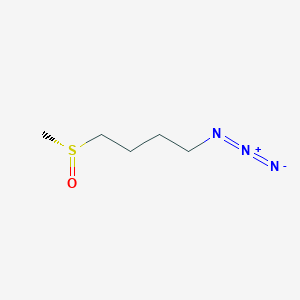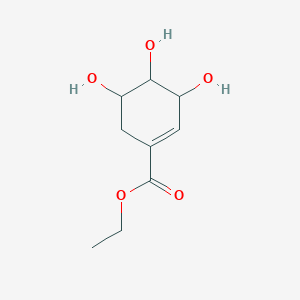
Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) is a complex organic compound that belongs to the class of amides This compound features a pentanamide backbone with various substituents, including a phenyl group and a deuterated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) typically involves multi-step organic reactions. One possible route could involve the condensation of a suitable amine with a carboxylic acid derivative, followed by the introduction of the phenyl and deuterated phenyl groups through substitution reactions. The reaction conditions would likely require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for large-scale operations, and implementing purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other substituted amides or compounds with similar functional groups. Examples could be:
- N-phenylacetamide
- N-benzylacetamide
- 4-methyl-3-oxo-N-phenylbutanamide
Uniqueness
The uniqueness of Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) lies in its specific substituents, particularly the deuterated phenyl group, which can influence its chemical properties and potential applications. This makes it distinct from other similar compounds and potentially useful in specialized applications.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
(2E)-2-benzylidene-4-methyl-3-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13+/i4D,7D,8D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUFHBOCNIUNPT-ROOCWFLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)/C(=C/C2=CC=CC=C2)/C(=O)C(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)





